

1-Methyl-1,4-diazepan-2-one hydrochloride chemical structure elucidation

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Compound of Interest

Compound Name: *1-Methyl-1,4-diazepan-2-one
hydrochloride*

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An In-depth Technical Guide to the Chemical Structure Elucidation of **1-Methyl-1,4-diazepan-2-one Hydrochloride**

Foreword: The Logic of Molecular Interrogation

In the realm of drug discovery and chemical synthesis, a molecule's identity is its most fundamental attribute. The unambiguous determination of a chemical structure is not merely a procedural checkpoint; it is the bedrock upon which all subsequent biological, toxicological, and pharmacological data rests. This guide eschews a simple checklist-style approach. Instead, it presents a logical, self-validating workflow for the structural elucidation of **1-Methyl-1,4-diazepan-2-one hydrochloride**, a heterocyclic scaffold of interest in medicinal chemistry.^[1] Our narrative is driven by causality—explaining why each analytical technique is chosen, what questions it answers, and how its data cross-validates the results from other methods to build an unshakeable structural hypothesis. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for structural confirmation.

Initial Characterization: Foundational Data and Purity Assessment

Before engaging in complex spectroscopic analysis, foundational data must be gathered. These initial steps provide the empirical formula and an assessment of sample purity, which are

critical for the correct interpretation of subsequent, more complex data.

- **Elemental Analysis (EA):** This technique provides the mass percentages of carbon, hydrogen, nitrogen, and chlorine. For a pure sample of **1-Methyl-1,4-diazepan-2-one hydrochloride** ($C_6H_{13}ClN_2O$), the theoretical values serve as the primary benchmark for both identity and purity. Discrepancies from theoretical values may indicate impurities or an incorrect structural hypothesis.
- **Melting Point Determination:** A sharp, defined melting point is a classic indicator of high sample purity. Broad melting ranges often suggest the presence of contaminants.
- **Solubility Profiling:** Determining the compound's solubility in a range of common solvents (e.g., water, methanol, DMSO, chloroform) is a practical necessity. This information is crucial for selecting the appropriate deuterated solvents for Nuclear Magnetic Resonance (NMR) spectroscopy and preparing solutions for other analytical methods.

Spectroscopic Analysis: Assembling the Molecular Puzzle

Spectroscopy is the core of structural elucidation. Each technique acts as a unique lens, providing a different piece of the molecular puzzle. The synergy between these methods provides the ultimate confirmation.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Causality: IR spectroscopy is the first-line technique for rapidly identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds. For **1-Methyl-1,4-diazepan-2-one hydrochloride**, we are primarily looking for confirmation of the cyclic amide (lactam) and the presence of the hydrochloride salt.

Expected Spectral Features: The seven-membered ring lactam structure is expected to exhibit several key absorptions. The carbonyl ($C=O$) stretch of a cyclic amide is a strong, sharp indicator.^[2] The position of this peak can be influenced by ring strain; for a seven-membered ring, it is typically observed in the $1650\text{--}1670\text{ cm}^{-1}$ region. The presence of the hydrochloride

salt will result in a broad absorption band, typically in the 2400-3000 cm^{-1} range, corresponding to the N-H stretch of the protonated amine.

Vibrational Mode	Expected Wavenumber (cm^{-1})	Significance
N-H Stretch (Ammonium Salt)	2400 - 3000 (Broad)	Confirms the presence of the hydrochloride salt.
C-H Stretch (Aliphatic)	2850 - 2960	Indicates the CH_2 and CH_3 groups.
C=O Stretch (Amide I Band)	1650 - 1670 (Strong, Sharp)	Key evidence for the cyclic amide (lactam) functional group. ^[3]
C-N Stretch	1200 - 1350	Supports the presence of the amide and amine functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

- **Sample Preparation:** Place a small, solid sample of **1-Methyl-1,4-diazepan-2-one hydrochloride** directly onto the ATR crystal.
- **Data Acquisition:** Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm^{-1} .
- **Processing:** Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Causality: Mass spectrometry provides one of the most critical pieces of data: the precise molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can determine this mass with enough accuracy to definitively confirm the molecular formula. The fragmentation pattern can also offer clues about the molecule's structure.

Methodology: Electrospray Ionization (ESI) is the preferred method for this molecule, as it is a soft ionization technique well-suited for polar, pre-ionized compounds like hydrochloride salts. [4][5] The analysis will be performed in positive ion mode.

Expected Results: The molecule will be detected as its protonated free base, $[M+H]^+$.

- Free Base: 1-Methyl-1,4-diazepan-2-one
- Molecular Formula: $C_6H_{12}N_2O$
- Monoisotopic Mass: 128.0950 g/mol
- Expected $[M+H]^+$ Ion (HRMS): 129.1022 m/z

Observing a high-resolution mass that matches this theoretical value to within a few parts per million (ppm) provides extremely strong evidence for the proposed molecular formula.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or water. Further dilute to a final concentration of ~1-10 $\mu\text{g/mL}$.
- Chromatography: Inject the sample onto a reverse-phase C18 column. Elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). While chromatography is not strictly necessary for direct infusion, it ensures sample purity at the point of analysis.
- MS Acquisition: Analyze the eluent using an ESI-Time-of-Flight (TOF) or ESI-Orbitrap mass spectrometer in positive ion mode to acquire high-resolution mass data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

Causality: NMR is the most powerful technique for elucidating the detailed atomic connectivity of a molecule. Through a suite of 1D and 2D experiments, we can map out the complete carbon-hydrogen framework and confirm the precise arrangement of atoms.

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Caption: Comprehensive workflow for chemical structure elucidation.

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